molecular formula C20H21N3O4S B251028 N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B251028
M. Wt: 399.5 g/mol
InChI Key: RFFLVKSRCRVHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide, also known as MB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MB is a benzothiazole derivative that was first synthesized in 2005 by Li et al. Since then, MB has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of PKC and GSK-3β, which are involved in various cellular processes. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has been shown to improve mitochondrial function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is its relatively simple synthesis method, which allows for large-scale production. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor water solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more water-soluble derivatives of this compound that can be more easily administered in vivo. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminobenzothiazole with 4-methoxyphenylacetic acid chloride in the presence of a base, followed by the reaction with butyric anhydride. The final product is obtained by purification through column chromatography. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function by reducing amyloid-beta plaques and tau protein phosphorylation. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[6-[[2-(4-methoxyphenoxy)acetyl]amino]-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C20H21N3O4S/c1-3-4-18(24)23-20-22-16-10-5-13(11-17(16)28-20)21-19(25)12-27-15-8-6-14(26-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,25)(H,22,23,24)

InChI Key

RFFLVKSRCRVHLV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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